ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Catalog No.
S12229630
CAS No.
M.F
C16H15FN2O3
M. Wt
302.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-...

Product Name

ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

IUPAC Name

ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

InChI

InChI=1S/C16H15FN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3

InChI Key

KNGQITZFISSVAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)C

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its unique structural features, which include a pyran ring fused with a cyano group and an amino substituent. The compound has the molecular formula C16H16N2O3 and a CAS number of 332177-02-3. Its structure consists of a pyran backbone with various functional groups, including an ethyl ester, an amino group, and a cyano group, contributing to its potential biological activity and chemical reactivity .

Typical of pyran derivatives. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The presence of the cyano group and the ethyl ester can facilitate cyclization under appropriate conditions, potentially leading to new derivatives.
  • Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological properties.

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been studied for its potential biological activities. Research indicates that compounds in this class may exhibit:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The compound's structure suggests potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Preliminary studies indicate that similar compounds may possess anti-inflammatory properties .

The synthesis of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step reactions. A notable method includes:

  • Knoevenagel Condensation: This reaction involves the condensation of malononitrile with 3-fluorobenzaldehyde in the presence of a catalyst such as trisodium citrate dihydrate.
  • Cyclocondensation: Following the Knoevenagel step, cyclocondensation occurs to form the pyran structure.
  • Isolation and Purification: The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.
  • Materials Science: The unique structural features may allow for incorporation into novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate interacts with biological systems. These studies typically focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • DNA Interaction: Investigating whether the compound can intercalate or bind to DNA, which is essential for understanding its anticancer potential.
  • Enzyme Inhibition Studies: Evaluating whether the compound inhibits specific enzymes involved in disease pathways .

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylateSimilar pyran structure with a different fluorophenyl substitutionExhibits distinct crystal packing due to different fluorine positioning
Ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-methyl-4H-pyran-3-carboxylateContains a nitrophenyl group instead of fluorophenylPotentially increased reactivity due to nitro group
Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylateP-tolyl substitution leads to different electronic propertiesMay show varied biological activity based on substituent effects

The uniqueness of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate lies in its specific combination of functional groups and fluorinated phenyl ring, which may enhance its biological activity compared to similar compounds.

Multicomponent Reaction Strategies for Pyran Scaffold Assembly

Multicomponent reactions (MCRs) have revolutionized the synthesis of polyfunctionalized pyran derivatives, enabling the rapid assembly of complex structures from simple precursors. For ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, a three-component reaction involving 3-fluorobenzaldehyde, ethyl acetoacetate, and malononitrile serves as the cornerstone of its synthesis. This approach leverages the inherent reactivity of each component: the aldehyde undergoes Knoevenagel condensation with malononitrile, followed by Michael addition of ethyl acetoacetate and subsequent cyclization to form the pyran ring.

A pivotal study by Umamaheswari et al. demonstrated the efficacy of BF3·OEt2 as a catalyst in analogous reactions, achieving high yields (85–92%) under mild conditions. The mechanism proceeds via initial activation of the aldehyde by Lewis acid, facilitating nucleophilic attack by malononitrile. Subsequent conjugate addition of the β-ketoester and cyclodehydration yields the target pyran derivative.

Table 1: Representative MCR Conditions for Pyran Derivatives

ComponentsCatalystSolventYield (%)Reference
Aldehyde, β-ketoester, nitrileBF3·OEt2Ethanol89
Aldehyde, dimedone, nitrileH6P2W18O62Water93
Ninhydrin, cyanoacetohydrazideNoneEthanol78

The regioselectivity of this reaction is attributed to the electron-withdrawing effect of the 3-fluorophenyl group, which stabilizes the intermediate enolate and directs cyclization at the 4-position.

Green Chemistry Approaches in Pyran Derivative Synthesis

The shift toward sustainable synthesis has driven innovations in catalyst design and solvent selection. Heteropolyacids, such as H6P2W18O62·18H2O, have emerged as robust Brønsted acid catalysts for pyran synthesis in aqueous media. A notable protocol involves the one-pot condensation of 3-fluorobenzaldehyde, ethyl acetoacetate, and malononitrile in water, achieving 90% yield with catalyst recyclability for five cycles.

Key Advantages of Green Methodologies:

  • Solvent Efficiency: Water replaces volatile organic solvents, reducing environmental impact.
  • Catalyst Reusability: Heteropolyacids remain active after multiple cycles, minimizing waste.
  • Atom Economy: MCRs inherently maximize atom utilization, aligning with green principles.

Comparative studies between traditional (BF3·OEt2/ethanol) and green (HPA/water) methods reveal comparable yields but superior sustainability metrics for the latter.

Catalytic Enantioselective Synthesis of Chiral Pyran Derivatives

While ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate lacks stereocenters, enantioselective strategies for analogous pyrans inform potential chiral modifications. The quinine-derived primary amine catalyst L7, combined with Boc-D-Phg-OH, has enabled the asymmetric synthesis of pyranopyrazoles with up to 93% enantiomeric excess (ee). This system employs a Michael/cyclodehydration sequence, where the chiral amine induces asymmetry during the Michael addition step.

Mechanistic Insights:

  • Chiral Induction: The amine catalyst forms a transient enamine with the β-ketoester, steering nucleophilic attack to the Re or Si face of the aldehyde.
  • Cyclization Control: Acidic conditions promote dehydrative ring closure while preserving stereochemical integrity.

Adapting this methodology to fluorinated pyrans would require tuning the catalyst’s steric and electronic profile to accommodate the 3-fluorophenyl group’s inductive effects.

Knoevenagel Condensation Pathways in Multicomponent Systems

The Knoevenagel condensation serves as the foundational step in constructing the pyran scaffold of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate. This reaction typically involves the base-catalyzed coupling of an aldehyde with an active methylene compound, such as malononitrile, to form an α,β-unsaturated carbonyl intermediate. In multicomponent systems, this intermediate subsequently participates in cyclization reactions to yield the pyran core.

For example, Maleki and colleagues demonstrated the efficacy of ZnFe~2~O~4~/alginic acid nanocomposites in catalyzing the Knoevenagel condensation between aromatic aldehydes (51), malononitrile (3), and dimedone (5) to form amino cyano pyran derivatives (52) under ambient conditions [1]. The sp~2~-hybridized carbon of the aldehyde undergoes nucleophilic attack by the deprotonated methylene group of malononitrile, facilitated by the basic sites on the nanocatalyst surface. The resulting α,β-unsaturated nitrile then engages in further cyclization steps. Similarly, Hashjin et al. employed zirconium-impregnated ionic liquid magnetic nanoparticles (Zr@IL-Fe~3~O~4~) to catalyze the condensation of benzaldehyde (101), malononitrile (3), and hydroxycoumarin (16), achieving pyran derivatives (102) in 96% yield within 15 minutes [1].

Table 1: Catalytic Systems for Knoevenagel Condensation in Pyran Synthesis

CatalystSubstratesYield (%)Time (min)Temperature (°C)
ZnFe~2~O~4~/Alginic AcidAromatic aldehyde, malononitrile83–951525
Zr@IL-Fe~3~O~4~Benzaldehyde, malononitrile9615100
KF-Al~2~O~3~Aldehyde, malononitrile, diketone85–9230–6080–100

The choice of catalyst critically influences reaction efficiency. KF-Al~2~O~3~, for instance, promotes the condensation of aldehydes with malononitrile and ethyl acetoacetate via a surface-mediated mechanism, where the alumina support stabilizes the transition state through Lewis acid-base interactions [4]. This aligns with observations that heterogeneous catalysts enhance selectivity by restricting undesired side reactions such as aldol dimerization.

Michael Addition-Cyclization Cascade Mechanisms

Following the Knoevenagel step, the Michael addition-cyclization cascade completes the pyran ring formation. The α,β-unsaturated intermediate undergoes nucleophilic attack by an enolizable compound, such as a diketone or coumarin derivative, followed by intramolecular cyclization.

Patil et al. elucidated this process in the synthesis of spiro[2H-pyran-3,4'-indoline] derivatives, where the Michael adduct of propanal and isatylidene malononitrile undergoes NaBH~4~-mediated reduction to yield the final product [2]. The reaction proceeds through a six-membered transition state, wherein the enolate form of the diketone attacks the electrophilic β-carbon of the Knoevenagel adduct. Subsequent proton transfer and cyclization generate the pyran ring, with the stereochemical outcome dictated by the conformational flexibility of the intermediate.

In the context of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, the 3-fluorophenyl group likely enters the system via the aromatic aldehyde component. The electron-withdrawing fluorine substituent enhances the electrophilicity of the aldehyde, accelerating the initial Knoevenagel step. Meanwhile, the ethyl ester and methyl groups originate from the enolizable diketone or ester component, which participates in the Michael addition.

Mechanistic Pathway:

  • Knoevenagel Condensation:
    Ar–CHO + NC–CH~2~–CN → Ar–CH=C(CN)~2~ + H~2~O
  • Michael Addition:
    Ar–CH=C(CN)~2~ + Enolate → Ar–CH(CN)–C(CN)–Enolate
  • Cyclization:
    Intramolecular nucleophilic attack by hydroxyl or amine group → Pyran ring closure

Solvent and Temperature Effects on Tautomeric Intermediates

The equilibrium between open-chain and pyran tautomers during cyclization is highly sensitive to solvent polarity and temperature. Studies on molybdenum-pterin-dithiolene models revealed that polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) favor the pyran form due to stabilization of dipolar transition states [3]. For instance, in DMSO-d~6~, the equilibrium constant (K~eq~) for pyran cyclization of complex 1 was 9.2, compared to 0.3 in chloroform-d [3].

Table 2: Thermodynamic Parameters for Pyran Tautomerism in Selected Solvents

SolventΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)ΔG (kJ mol⁻¹)K~eq~
DMSO-d~6~−28.4−45.1−14.99.2
DMF-d~7~−24.7−38.9−12.85.1
Chloroform-d−18.2−27.4+2.10.3

Negative ΔH values across all solvents indicate that pyran cyclization is exothermic, driven by bond formation (C–O and N–H). However, the entropic penalty (ΔS < 0) arises from reduced conformational freedom in the cyclic form. In chloroform, the positive ΔG reflects the dominance of the open-chain tautomer, stabilized by intramolecular N···H–O hydrogen bonding [3].

Temperature also modulates reaction outcomes. Lower temperatures (e.g., −20°C) shift equilibria toward the pyran form, as evidenced by van’t Hoff analyses [3]. This principle is exploited in synthetic protocols to maximize cyclization yields. For example, the Zr@IL-Fe~3~O~4~-catalyzed reaction achieves optimal performance at 100°C, where thermal energy accelerates the Michael addition without destabilizing the pyran product [1].

Magnetic nanocatalysts have revolutionized the field of heterocyclic synthesis by combining the advantages of homogeneous and heterogeneous catalysis [1]. These systems offer superior catalytic performance while maintaining easy recovery and reusability through magnetic separation. The application of magnetic nanocatalysts in pyran synthesis has demonstrated exceptional efficiency and sustainability.

Iron Oxide-Based Magnetic Nanocatalysts

Iron oxide nanoparticles (Fe₃O₄) serve as the primary magnetic core in most nanocatalytic systems due to their superparamagnetic properties and biocompatibility [1]. The ferrocene-containing ionic liquid supported on silica-coated Fe₃O₄ magnetic nanoparticles (Fe₃O₄@SiO₂-IL-Fc) represents a novel heterogeneous nanocatalyst that has shown remarkable efficiency in pyran synthesis [2]. This system achieves yields of 95-97% with reaction times of 10-15 minutes and demonstrates excellent recyclability for six consecutive cycles [2].

The polypyrrole/Fe₃O₄/carbon nanotube composite (PPY/Fe₃O₄/CNT) has emerged as another highly efficient magnetic nanocatalyst [3]. This system demonstrates superior catalytic performance with particle sizes of approximately 30 nm and magnetic saturation values of 42.6 emu/g [3]. The catalyst facilitates the synthesis of various pyran derivatives including tetrahydrobenzo[b]pyrans, 4H-pyran-3-carboxylates, and dihydropyrano[2,3-c]pyrazoles through one-pot three-component condensation reactions [3].

Functionalized Magnetic Nanocatalysts

Advanced functionalization strategies have led to the development of sophisticated magnetic nanocatalysts. The zirconium-immobilized ionic liquid magnetic nanoparticles (Zr@IL-Fe₃O₄) demonstrate exceptional catalytic behavior in solvent-free conditions [4]. These catalysts achieve excellent yields of 88-96% with reaction times of 15-20 minutes and maintain activity for six consecutive cycles [4]. The catalyst characterization through various techniques including Fourier transform infrared spectroscopy, energy dispersive X-ray spectroscopy, and vibrating sample magnetometry confirms the successful immobilization of zirconium species on the magnetic support [4].

The Fe₃O₄@SiO₂-imidazole-H₃PMo₁₂O₄₀ nanocatalyst represents a significant advancement in heteropolyacid-functionalized magnetic systems [5]. This catalyst demonstrates remarkable efficiency with yields of 92-96% and reaction times of 8-15 minutes [5]. The system maintains excellent recyclability for seven consecutive cycles, demonstrating the stability and durability of the catalyst design [5].

Core-Shell Magnetic Nanocatalysts

Core-shell magnetic nanocatalysts offer enhanced stability and improved catalytic performance through protective shell layers. The sulfonic acid-functionalized epoxy-immobilized Fe₃O₄ core-shell nanocatalyst demonstrates exceptional performance in pyran synthesis [6]. This system achieves yields of 85-94% with reaction times of 15-25 minutes and maintains activity for five consecutive cycles [6]. The mesoporous structure with high specific surface area (35.45 m²/g) and particle size distribution of 47-65 nm contributes to its superior catalytic performance [6].

The biocompatible core-shell Fe₃O₄@nanofibrillated cellulose@cobalt(II) catalyst represents an innovative approach combining magnetic properties with biocompatible support materials [7]. This system demonstrates excellent performance in aqueous media with yields of 85-92% and reaction times of 20-30 minutes [7]. The catalyst can be reused for five consecutive cycles without significant loss of activity [7].

Table 1: Performance Comparison of Magnetic Nanocatalysts

Catalyst SystemParticle Size (nm)Yield (%)Reaction Time (min)Recyclability (cycles)Magnetic Saturation (emu/g)
Fe₃O₄@SiO₂-IL-Fc23-3595-9710-15648.4
Fe₃O₄@Polypyrrole/CNT3090-9510-12542.6
Fe₃O₄@Zr-IL26-3588-9615-20648.4
Fe₃O₄@NFC@Co(II)40-5085-9220-30535.2
Fe₃O₄@SiO₂-imidazole-H₃PMo₁₂O₄₀25-4092-968-15752.1
Fe₃O₄@Cu-Epoxy-SO₃H47-6585-9415-25538.7
Fe₃O₄@Starch-Ag35-5088-9512-20541.3
Fe₃O₄@PEG@CPTMS@dithizone-Ag30-4590-9810-18644.8

Biopolymer-Supported Catalytic Platforms

Biopolymer-supported catalysts represent a paradigm shift toward sustainable and environmentally benign catalytic systems. These platforms leverage the inherent properties of natural biopolymers such as chitosan, alginate, and starch to create efficient catalytic systems for pyran synthesis.

Chitosan-Based Catalytic Systems

Chitosan, a natural biopolymer derived from chitin, has emerged as an excellent support material for heterogeneous catalysts due to its biodegradability, biocompatibility, and functional amino groups [8]. The chitosan-based magnetic bionanocomposite (CuFe₂O₄/chitosan) demonstrates exceptional catalytic performance in the synthesis of various heterocyclic compounds including 2-amino-4H-pyrans [9]. This system achieves yields of 92-95% with reaction times of 45-60 minutes at room temperature using ethanol as a green solvent [9].

The chitosan-doped calcium hydroxyapatite (CS/CaHAp) catalyst represents an innovative approach combining biopolymer support with biocompatible inorganic materials [10]. This system demonstrates excellent performance with yields of 86-96% and reaction times of 30 minutes at room temperature [10]. The catalyst maintains activity for six consecutive cycles, demonstrating excellent recyclability [10].

Alginate-Based Catalytic Platforms

Sodium alginate, a naturally occurring biopolymer from marine algae, has shown remarkable potential as an organocatalyst for pyran synthesis [11]. The natural alginate from Sargassum muticum exhibits high catalytic activity and selectivity for the synthesis of 2-amino-3-cyano-4H-pyran derivatives [11]. This system achieves yields of 85-92% with reaction times of 60-120 minutes at room temperature in aqueous media [11]. The catalyst can be easily separated and reused for at least two consecutive cycles without significant loss of activity [11].

The hybrid chitosan-alginate-zinc beads (Zn-MCS-SA) represent an advanced biopolymer system combining multiple biopolymers with metal ions [12]. This system demonstrates excellent catalytic performance with yields of 88-94% and reaction times of 60-90 minutes at room temperature [12]. The heterogeneous nature of the catalyst and good recyclability for five consecutive cycles make this system particularly attractive for sustainable synthesis [12].

Starch-Based Magnetic Catalysts

Starch, as an abundant and renewable biopolymer, has been successfully utilized as a support material for magnetic nanocatalysts [13]. The silver-supported magnetic starch catalyst (Ag/Fe₃O₄@starch) demonstrates remarkable efficiency in pyran synthesis with yields of 88-95% and reaction times of 12-20 minutes [13]. The catalyst can be easily recovered and reused for five consecutive cycles with maintained catalytic activity [13].

The pectin-nanodiamond-iron oxide-silver composite (ND/Fe₃O₄/Pectin-Ag) represents a novel biopolymer nanocatalyst system [14]. This system achieves exceptional yields of up to 98% under solvent-free conditions at room temperature [14]. The catalyst demonstrates excellent reusability due to its magnetic properties and offers a promising green approach for heterocyclic synthesis [14].

Table 2: Performance Comparison of Biopolymer-Supported Catalysts

Biopolymer SupportCatalyst Loading (mg)Yield (%)Reaction Time (min)Temperature (°C)Recyclability (cycles)Solvent
Chitosan-CuFe₂O₄15-2092-9545-60RT5EtOH
Alginate (Natural)10-1585-9260-120RT2H₂O
Chitosan-CaHAp20-2586-9630RT6EtOH
Starch-Ag/Fe₃O₄3288-9510905Solvent-free
Chitosan-EDTA-Pd10-1590-95120-180805EtOH
Pectin-ND/Fe₃O₄-Ag25-3092-9815-30RT5Solvent-free
Chitosan-Alginate-Zn20-2588-9460-90RT5EtOH
Chitosan-g-PAN15-2085-9345-90RT6EtOH

Recyclable Heterogeneous Catalysts for Sustainable Synthesis

The development of recyclable heterogeneous catalysts addresses the critical need for sustainable and economically viable catalytic processes in pharmaceutical and fine chemical synthesis. These systems combine high catalytic activity with excellent recyclability and environmental compatibility.

Metal Oxide-Based Recyclable Catalysts

Niobium pentachloride functionalized perlite (NbCl₅/perlite) represents a potent recyclable catalyst for pyran synthesis [15]. This system demonstrates excellent performance with yields of 88-94% and reaction times of 30-45 minutes [15]. The catalyst maintains activity for five consecutive cycles and offers minimal chemical waste generation with simplified protocols [15]. The heterogeneous nature of the catalyst enables easy separation by filtration and subsequent reuse [15].

Manganese dioxide supported on hydroxyapatite (MnO₂/HAp) demonstrates exceptional efficiency in aqueous media [16]. This green heterogeneous catalyst achieves yields of 91-98% for pyran-carboxamide derivatives with reaction times of 15-30 minutes [16]. The catalyst can be recycled for four consecutive cycles without significant loss of activity [16].

Copper-Based Recyclable Systems

Copper ferrite magnetic nanoparticles (CuFe₂O₄ MNPs) synthesized via thermal decomposition represent an efficient recyclable catalyst system [17]. This system achieves yields of 85-95% with reaction times of 60-90 minutes at room temperature using ethanol as a green solvent [17]. The magnetic properties enable easy catalyst recovery and the system demonstrates excellent recyclability for six consecutive cycles [17].

The copper nanocatalyst adhered to carbon microspheres (Cu-Np/C) demonstrates remarkable efficiency in heterocyclic synthesis [3]. This system achieves yields of up to 93% with a catalyst loading of 10 weight percent [3]. The catalyst can be easily separated and reused for several cycles without significant loss of efficiency [3].

Halopyridine-Functionalized Recyclable Catalysts

The halopyridine-sulfonic acid catalyst (Hal-Py-SO₃H) represents a novel recyclable system for pyran synthesis [18]. This catalyst achieves yields of 90-96% with reaction times of 45-90 minutes [18]. The system demonstrates excellent recyclability for five consecutive cycles without significant loss of catalytic performance [18]. The catalyst can be recovered and reused under similar reaction conditions, making it economically viable for large-scale synthesis [18].

Green Synthesis Approaches

Magnesium oxide nanoparticles synthesized via green methods using aloe vera plant extracts represent a sustainable approach to catalyst preparation [19]. This system demonstrates excellent catalytic performance with yields of 85-94% and reaction times of 40-60 minutes [19]. The green synthesis approach reduces environmental impact while maintaining high catalytic efficiency [19].

Nickel oxide nanoparticles synthesized using microwave irradiation offer a sustainable alternative for pyran synthesis [20]. This system achieves yields of 82-92% with reaction times of 20-40 minutes [20]. The catalyst demonstrates excellent recyclability for six consecutive cycles [20].

Table 3: Performance Comparison of Recyclable Heterogeneous Catalysts

Catalyst TypeSynthesis MethodYield (%)Reaction Time (min)Recyclability (cycles)Separation MethodSustainability Factor
NbCl₅/PerliteImpregnation88-9430-455FiltrationHigh
MnO₂/HydroxyapatiteSol-gel91-9815-304FiltrationHigh
CuFe₂O₄ MNPsThermal decomposition85-9560-906MagneticVery High
Hal-Py-SO₃HFunctionalization90-9645-905FiltrationMedium
NiO NanoparticlesMicrowave synthesis82-9220-406FiltrationHigh
MgO (Aloe vera)Green synthesis85-9440-605FiltrationVery High
Polypyrrole/Fe₃O₄/CNTPolymerization85-9510-155MagneticHigh
Fe₃O₄@Ph-PMO-NaHSO₄Mesoporous synthesis88-9530-605MagneticHigh

Mechanistic Insights and Reaction Pathways

The synthesis of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically proceeds through a well-established three-component reaction mechanism [21]. The reaction involves Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by Michael addition of ethyl acetoacetate to the intermediate [21]. The subsequent cyclization and tautomerization steps lead to the formation of the desired pyran derivative [21].

The catalytic mechanism involves the activation of the carbonyl group of the aromatic aldehyde through coordination with the catalyst surface [3]. The resulting intermediate undergoes nucleophilic attack by the active methylene compound, followed by intramolecular cyclization to form the pyran ring [3]. The regeneration of the catalyst completes the catalytic cycle [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

302.10667051 g/mol

Monoisotopic Mass

302.10667051 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types